molecular formula C12H20O3 B13233762 Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13233762
M. Wt: 212.28 g/mol
InChI Key: ZQQPYUNJELPDPA-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1561284-14-7 ) is a high-purity spirocyclic oxirane carboxylate building block designed for advanced chemical synthesis and drug discovery research. This compound features a unique spiro[2.5]octane scaffold, integrating a strained oxirane (epoxide) ring fused to a cyclohexane system, which offers a three-dimensional complexity highly valuable in medicinal chemistry . The molecular formula is C12H20O3 with a molecular weight of 212.2854 g/mol . As a key synthetic intermediate, this compound is part of a class of oxaspiro[2.5]octane derivatives that have demonstrated significant research value. These derivatives are investigated for their potential as novel therapeutic agents, with patents disclosing their utility in areas such as metabolic disorders . The presence of both the reactive epoxide and the ester functional group makes it a versatile precursor for further chemical modifications, including ring-opening reactions, to create more complex molecular architectures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-5-6-8(2)9(12)3/h8-10H,4-7H2,1-3H3

InChI Key

ZQQPYUNJELPDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC(C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of this compound include spirocyclic esters with variations in substituent positions, oxygen atom count, and alkyl groups. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Differences References
Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Not explicitly listed C₁₁H₁₈O₃ (inferred) ~198.26 (estimated) 4,5-dimethyl, ethyl ester Target compound
Mthis compound 10-F705146 (Ref.) C₁₀H₁₆O₃ 184.23 4,5-dimethyl, methyl ester Shorter alkyl chain (methyl vs. ethyl ester); discontinued commercial availability
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C₁₁H₁₈O₄ 214.26 5,7-dimethyl, additional oxygen (dioxa) Extra oxygen atom alters ring strain and solubility; higher molecular weight
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate Synonym in TGSC C₁₂H₂₀O₃ 212.28 5,5,7-trimethyl Additional methyl group increases steric hindrance

Key Observations :

  • Alkyl Chain Length: Methyl esters (e.g., Ref.
  • Oxygen Content : The dioxaspiro analog (CAS 1544375-49-6) introduces an additional oxygen, likely enhancing polarity and hydrogen-bonding capacity .
  • Methyl Substitution: Trimethyl derivatives (e.g., TGSC synonym) demonstrate increased steric bulk, which may hinder ring-opening reactions or intermolecular interactions .

Biological Activity

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1561284-14-7) is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthetic pathways, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H20O3C_{12}H_{20}O_{3}, with a molecular weight of approximately 212.29 g/mol. Its spirocyclic structure allows for interesting conformational dynamics, which can influence its biological activity and interactions with other molecules .

PropertyValue
Molecular FormulaC₁₂H₂₀O₃
Molecular Weight212.29 g/mol
CAS Number1561284-14-7

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity.

Enzyme Interaction Studies

The interaction studies surrounding this compound focus on its binding affinity to various enzymes and receptors. The compound's carboxylate functional group is significant for its reactivity and potential applications in medicinal chemistry, particularly in modulating enzyme activities or receptor functions . Further research is required to elucidate the detailed mechanisms of action.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research on spirocyclic compounds has shown promising results:

  • Antibacterial Activity : A study on structurally similar compounds demonstrated effective inhibition against various Gram-negative bacteria by targeting penicillin-binding proteins (PBPs) and beta-lactamases (BLAs) .
  • Enzymatic Hydrolysis : Research indicates that compounds with similar functional groups undergo enzymatic hydrolysis that can enhance their bioavailability and therapeutic efficacy in vivo .
  • Potential Applications : The structural characteristics of this compound suggest potential applications in drug development targeting bacterial resistance mechanisms and other therapeutic areas .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Enzymatic ketoreduction (e.g., Codex® KRED-P3-G09 with NADP+) is a key step in enantioselective synthesis. For example, bioreduction of ketone precursors in pH 7.0–7.5 phosphate buffer at 30°C yields >99% enantiomeric excess (ee) . Solvent choice (e.g., 2-propanol or ethyl acetate) and purification via silica gel chromatography (20–80% ethyl acetate/heptane gradient) are critical for isolating the product .
  • Data Contradiction : Alternative methods, such as ozonolysis or propargylation, may yield stereoisomers with varying biological activities, requiring careful NMR or chiral chromatography validation .

Q. How is the crystal structure of spirocyclic compounds like this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths, angles, and spiro-junction conformations. For example, homopropargyl alcohol derivatives are analyzed using SHELXL refinement, with CCDC deposition (e.g., 1901024) .
  • Challenges : Disordered methyl or ethyl groups in the spirocyclic core may require constrained refinement or dynamic disorder modeling .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For spirocyclic analogs, B3LYP/6-311++G(d,p) basis sets model steric effects at the spiro-junction .
  • Validation : Experimental IR and NMR data (e.g., 1^1H NMR δ 1.24 ppm for ethyl groups) cross-validate computational results .

Q. How does the spirocyclic architecture influence pharmacological activity, and what assays are used to evaluate cytotoxicity?

  • Methodology :

  • In vitro cytotoxicity : Tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines, with LO2 (normal liver) as a control. IC50_{50} values (e.g., 360–590 nM) are determined via MTT assays .

  • Selectivity Index (SI) : Calculated as SI=IC50(normal cells)IC50(cancer cells)\text{SI} = \frac{\text{IC}_{50} (\text{normal cells})}{\text{IC}_{50} (\text{cancer cells})}. For example, analogs with SI >20 show potential as anticancer leads .

    CompoundIC50_{50} (HepG2)IC50_{50} (LO2)Selectivity Index
    Ethyl (1R,2R,5S)-derivative360 nM7.2 µM20
    Artesunic acid (control)10 nM33 nM0.3
    Table 1: Cytotoxicity data for spirocyclic derivatives vs. controls

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic esters?

  • Case Study : Discrepancies in 1^1H NMR signals (e.g., overlapping methyl resonances) are addressed via 13^{13}C DEPT or 2D-COSY to assign diastereotopic protons .
  • Crystallographic Validation : X-ray structures confirm spatial arrangements, resolving ambiguities from solution-state NMR .

Experimental Design Considerations

Q. How are enzymatic vs. chemical synthesis methods optimized for scale-up?

  • Biocatalysis : Codex® ketoreductases enable gram-scale synthesis (79% yield) with minimal byproducts. Key parameters include NADP+ cofactor recycling and nitrogen sparging to prevent oxidation .
  • Chemical Routes : Propargylation or ozonolysis may require hazardous reagents (e.g., LiAlH4_4), demanding rigorous safety protocols .

Q. What analytical techniques differentiate between spirocyclic isomers?

  • Chiral Chromatography : Supercritical fluid chromatography (Chiralpak AD column) with CO2_2/methanol mobile phases resolves enantiomers (>99% ee) .
  • Vibrational Circular Dichroism (VCD) : Distinguishes diastereomers via distinct C=O and C-O stretching modes in the 1600–1800 cm1^{-1} range .

Data Reproducibility Challenges

Q. Why do cytotoxicity results vary between spirocyclic analogs, and how is this addressed?

  • Factors : Minor structural changes (e.g., hexyl vs. allyl substituents) drastically alter membrane permeability. For example, ethyl-2-hexyl derivatives show SI = 28 vs. SI = 20 for allyl analogs .
  • Mitigation : Standardize assay conditions (e.g., 48-hour incubation, 10% FBS) and validate with artesunic acid controls .

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